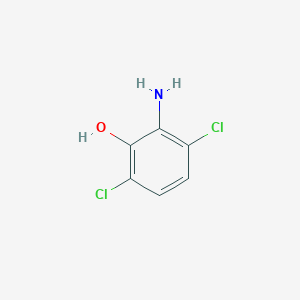

2-amino-3,6-dichloroPhenol

Übersicht

Beschreibung

2-Amino-3,6-dichlorophenol is a halogenated derivative of phenol, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,6-dichlorophenol can be achieved through several methods. One common approach involves the chlorination of 2-amino-phenol, followed by purification steps to isolate the desired product. The reaction typically requires the use of chlorine gas and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective chlorination at the 3 and 6 positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, utilizing advanced equipment to control reaction parameters and ensure high yield and purity. The process may also include steps for the removal of by-products and impurities, such as recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3,6-dichlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

ADCP has shown promising potential as an antimicrobial, antifungal, and antiviral agent. Its biochemical properties include:

- Antioxidant activity : ADCP has been found to reduce reactive oxygen species (ROS) levels and lipid peroxidation, which may help in preventing diseases such as cancer and cardiovascular disorders .

- Drug development : Ongoing research aims to explore ADCP's potential as a precursor for new therapeutic agents targeting various diseases .

Agricultural Applications

In agriculture, ADCP can be utilized for its antifungal properties. It has been investigated for use in:

- Crop protection : Studies indicate that ADCP can inhibit the growth of certain plant pathogens, thus protecting crops from fungal infections .

Environmental Science

ADCP's properties make it relevant in environmental applications, particularly in:

- Pollution control : Research has suggested that ADCP can be employed in the remediation of contaminated water sources due to its ability to degrade pollutants effectively .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of ADCP against various bacterial strains. Results indicated that ADCP exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Case Study 2: Antioxidant Properties

In vitro studies assessed the antioxidant capacity of ADCP using DPPH radical scavenging assays. The results showed that ADCP effectively scavenged free radicals, indicating its potential application in preventing oxidative stress-related diseases.

| Concentration (µg/mL) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Wirkmechanismus

The mechanism of action of 2-amino-3,6-dichlorophenol involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo redox reactions, influencing electron transfer processes and affecting the activity of various biological pathways. Its halogenated structure also allows it to participate in halogen bonding, which can modulate its interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dichlorophenol

- 2,4-Dichlorophenol

- 2,5-Dichlorophenol

- 2,6-Dichlorophenol

Uniqueness

2-Amino-3,6-dichlorophenol is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity compared to other dichlorophenols. Its specific substitution pattern allows for selective interactions and reactions that are not possible with other isomers .

Biologische Aktivität

2-Amino-3,6-dichlorophenol (ADC) is a chlorinated phenolic compound notable for its diverse biological activities and potential applications in pharmacology and toxicology. Its unique structure, featuring both amino and chloro groups, enhances its chemical reactivity and biological interactions. This article reviews the biological activity of ADC, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

ADC has the following chemical structure:

- Chemical Formula : C6H5Cl2N O

- CAS Number : 100868-47-1

The presence of both amino and dichloro groups allows ADC to participate in various chemical reactions, influencing its biological activity significantly.

ADC's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. Key mechanisms include:

- Redox Reactions : ADC can undergo redox reactions, affecting electron transfer processes that are crucial for numerous biological pathways.

- Halogen Bonding : The halogenated structure of ADC enables it to engage in halogen bonding, modulating its interactions with other biomolecules.

1. Antimicrobial Activity

Research has indicated that ADC exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, demonstrating potential applications in treating infections. For instance, ADC has been evaluated for its inhibitory effects on both gram-positive and gram-negative bacteria.

2. Cytotoxicity

ADC has shown cytotoxic effects in various cancer cell lines. Preliminary studies indicate that it can induce apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent. The cytotoxicity profile varies with concentration and exposure time, suggesting a dose-dependent response.

3. Toxicological Profile

The toxicological assessment of ADC reveals several critical findings:

- Acute Toxicity : In animal studies, acute oral toxicity tests have shown that doses above 300 mg/kg can lead to significant health risks, including mortality at higher doses (2000 mg/kg) due to severe organ damage .

- Organ Specificity : Observations from toxicity studies indicate that ADC primarily affects the liver and lungs, causing lesions and functional impairments .

Case Studies

Comparative Analysis with Similar Compounds

ADC's unique substitution pattern sets it apart from other dichlorophenols. A comparison with similar compounds highlights its distinct biological activity:

| Compound | Structure | Notable Activity |

|---|---|---|

| 2,3-Dichlorophenol | Cl at positions 2 and 3 | Moderate antimicrobial activity |

| 2,4-Dichlorophenol | Cl at positions 2 and 4 | Lower cytotoxicity compared to ADC |

| 2-Amino-4-chlorophenol | Cl at position 4 | Exhibits different toxicity profile |

Eigenschaften

IUPAC Name |

2-amino-3,6-dichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZSUUKUGJSPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439193 | |

| Record name | 2-amino-3,6-dichloroPhenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100868-47-1 | |

| Record name | 2-amino-3,6-dichloroPhenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.